2-(5-Chlorobenzofuran-2-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(5-Chlorobenzofuran-2-yl)-2,2-difluoroacetic acid is a chemical compound that belongs to the class of benzofuran derivatives. . The presence of the 5-chlorobenzofuran moiety and the difluoroacetic acid group in this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorobenzofuran-2-yl)-2,2-difluoroacetic acid typically involves the following steps:
Formation of 5-Chlorobenzofuran: This can be achieved by cyclization of appropriate precursors under specific conditions.
Introduction of Difluoroacetic Acid Group: This step involves the reaction of 5-chlorobenzofuran with difluoroacetic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorobenzofuran-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(5-Chlorobenzofuran-2-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Chlorobenzofuran-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-Chlorobenzofuran-2-ylboronic acid: Shares the benzofuran core but differs in functional groups.
2-Hydroxy-5-nitrobenzofuran: Another benzofuran derivative with different substituents.
Uniqueness
2-(5-Chlorobenzofuran-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both the 5-chlorobenzofuran moiety and the difluoroacetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H5ClF2O3 |
---|---|
Molecular Weight |
246.59 g/mol |
IUPAC Name |
2-(5-chloro-1-benzofuran-2-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H5ClF2O3/c11-6-1-2-7-5(3-6)4-8(16-7)10(12,13)9(14)15/h1-4H,(H,14,15) |
InChI Key |
CZHFSSHPEFKFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C(C(=O)O)(F)F |
Origin of Product |
United States |
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